3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride
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Overview
Description
3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride is a chemical compound with the molecular formula C5H7ClF3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride typically involves the reaction of cyclobutanone derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group into the cyclobutanone ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group, followed by hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
- 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride is unique due to its combination of a trifluoromethyl group and a cyclobutanone ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
2648957-74-6 |
---|---|
Molecular Formula |
C5H7ClF3NO |
Molecular Weight |
189.6 |
Purity |
0 |
Origin of Product |
United States |
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